molecular formula C16H15NO5 B2702650 N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1396865-25-0

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2702650
CAS No.: 1396865-25-0
M. Wt: 301.298
InChI Key: HZQFIDFPPHQEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound featuring a furan ring and a benzofuran moiety

Mechanism of Action

Target of Action

It is known that furan derivatives have a broad spectrum of biological activities . They can interact with multiple receptors, which makes them valuable in the development of new therapeutic derivatives .

Mode of Action

Furan derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these therapeutic effects.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets likely affects these pathways, leading to downstream effects that contribute to its therapeutic properties.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Given the diverse biological activities of furan derivatives , it can be inferred that the compound’s action results in a range of molecular and cellular effects that contribute to its therapeutic properties.

Action Environment

It is known that the stability and reactivity of furan derivatives can be influenced by factors such as temperature and ph . These factors could potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide controlled heating, leading to efficient synthesis under mild conditions . This method is advantageous for scaling up the production process while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and polysubstituted furans .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and benzofuran derivatives, such as:

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, along with the hydroxyethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both furan and benzofuran moieties, which contribute to its reactivity and biological properties. The following sections will delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Coupling Reactions : Often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-dimethylaminopyridine) under controlled conditions.
  • Oxidation and Reduction : Utilizing potassium permanganate for oxidation and sodium borohydride for reduction processes.

These synthetic routes facilitate the construction of the compound's complex structure, enabling further exploration of its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown promising results against various pathogens:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Benzofuran derivative 1Antitubercular8 μg/mL
Benzofuran derivative 2Antifungal2 μg/mL
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy derivativeAntimicrobial (predicted)TBD

The unique combination of furan and benzofuran rings may enhance the efficacy of this compound in targeting specific microbial pathways .

Anticancer Activity

This compound has also been studied for its anticancer properties. Similar benzofuran derivatives have demonstrated notable cytotoxic effects against various cancer cell lines:

Study ReferenceCell LineIC50 Value (µM)
Flynn et al. MCF-7 (breast cancer)0.46
Yempala et al. Vero cells (mammalian)Low toxicity observed
Recent Study Hep-2 (laryngeal carcinoma)3.25

These findings suggest that the compound may interact with cellular mechanisms involved in tumor growth and proliferation, potentially leading to therapeutic applications in cancer treatment.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity. For instance, inhibition of kinases involved in cancer cell proliferation has been documented.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can increase ROS levels, contributing to their cytotoxic effects against cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzofuran derivatives for their antimicrobial properties, N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy showed promising results against Mycobacterium tuberculosis and other pathogenic strains. The study found that modifications to the benzofuran structure significantly affected antimicrobial potency, suggesting that further optimization may enhance efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of related compounds demonstrated that those with methoxy substitutions exhibited enhanced activity against MCF-7 cells compared to unsubstituted analogs. This underscores the potential for modifying functional groups on N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy to improve its anticancer properties .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-20-13-4-2-3-10-7-14(22-15(10)13)16(19)17-8-12(18)11-5-6-21-9-11/h2-7,9,12,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQFIDFPPHQEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.